methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the pyrazole and tetrahydropyrimidine moieties . The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by activating specific pathways that lead to cell death .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and have similar biological activities.
Thiazolidine-2,4-dione derivatives: These compounds are also studied for their anticancer and antimicrobial properties.
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 955857-88-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H20N4O3
- Molecular Weight : 388.42 g/mol
The structure features a pyrazole ring and a tetrahydropyrimidine moiety, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various derivatives reported:
Compound Type | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyrazole Derivatives | Staphylococcus aureus, Escherichia coli | 32–128 μg/mL |
Tetrahydropyrimidine Derivatives | Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The pyrazole scaffold has been recognized for its anticancer properties. Compounds incorporating this structure have shown efficacy in various cancer cell lines. For instance:
- Mechanism : These compounds may induce apoptosis and inhibit cell proliferation by disrupting cellular signaling pathways.
A study highlighted the potential of pyrazole derivatives in inhibiting specific kinases involved in cancer progression, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .
3. Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated using assays such as DPPH radical scavenging. Results demonstrated:
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Scavenging | 50–100 |
This indicates that the compound may protect cells from oxidative stress, contributing to its potential therapeutic effects in diseases where oxidative damage is a factor .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving synthesized derivatives of the target compound, researchers tested for antimicrobial activity against multiple strains. The results confirmed that several derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of pyrazole derivatives revealed that this compound showed promising results in inhibiting the growth of breast cancer cells in vitro.
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H20N4O2S/c1-14-18(21(27)28-2)20(24-22(29)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,29) |
InChI Key |
BSAQCKVSISVCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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